molecular formula C14H12O4 B1615444 1-(2,4-Dihydroxyphenyl)-2-phenoxyethanone CAS No. 73014-19-4

1-(2,4-Dihydroxyphenyl)-2-phenoxyethanone

Cat. No. B1615444
CAS RN: 73014-19-4
M. Wt: 244.24 g/mol
InChI Key: TZMXCFNRWDJQJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions and heterocyclization, demonstrating the flexibility in creating derivatives of similar compounds . For instance, the condensation of 2- (4-chlorophenyl)-1- (2,4-dihydroxyphenyl)ethanone with dimethylformamide leads to heterocyclization, yielding isoflavone and various heterocycles .


Molecular Structure Analysis

The molecular structure of derivatives, such as (E)-1- (4-methoxyphenyl)ethanone O-dehydroabietyloxime, reveals trans-ring junction cyclohexane rings with E conformation in the C=N double bond, indicating structural diversity within this chemical family .


Chemical Reactions Analysis

The photochemical study of related compounds, like 1,2-di (3′,4′-dimethoxyphenyl)ethanone, shows the ability to undergo Norrish type I cleavage and photoreduction, leading to various photoproducts. This highlights the photochemical reactivity and potential applications of similar compounds in material science and photopharmacology.


Physical And Chemical Properties Analysis

Studies on closely related compounds reveal that crystal structures can exhibit significant diversity, which is crucial for understanding the solid-state properties and potential applications of similar compounds. Moreover, geometrical optimization, spectroscopic analysis, photophysical and nonlinear optical studies of related compounds were investigated by utilizing DFT/B3LYP, DFT/CAM-B3LYP, DFT/LC-BLYP, DFT/PBE1PBE, DFT/WB97XD, DFT/TPSS and DFT/M06-2X at 6-31++G** basis set .

properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-phenoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-10-6-7-12(13(16)8-10)14(17)9-18-11-4-2-1-3-5-11/h1-8,15-16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMXCFNRWDJQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80223295
Record name Ethanone, 1-(2,4-dihydroxyphenyl)-2-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80223295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dihydroxyphenyl)-2-phenoxyethanone

CAS RN

73014-19-4
Record name Ethanone, 1-(2,4-dihydroxyphenyl)-2-phenoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073014194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(2,4-dihydroxyphenyl)-2-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80223295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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